Autopolymerization Activation Barrier: 2-Bromo-3-methoxythiophene vs. 2-Bromothiophene
2-Bromo-3-methoxythiophene undergoes spontaneous dimerization at room temperature via trans addition of the C–Br bond across a double bond of a neighboring molecule. DFT calculations at the hybrid functional level yield an activation enthalpy of ΔH‡ = 12.46 kcal/mol and a Gibbs free energy of activation ΔG‡ = 35.68 kcal/mol (298.15 K, 1 atm) for this dimerization step [1]. In contrast, 2-bromothiophene does not exhibit spontaneous oligomerization under ambient conditions; its oxidative addition to Pd(0) in cross-coupling contexts is well-documented but it does not undergo uncatalyzed C–C bond formation at room temperature, making the autopolymerization pathway a distinctive property of the 3-alkoxy-substituted 2-bromothiophene subclass [2].
| Evidence Dimension | Activation enthalpy (ΔH‡) for uncatalyzed dimerization |
|---|---|
| Target Compound Data | ΔH‡ = 12.46 kcal/mol; ΔG‡ = 35.68 kcal/mol (298.15 K, 1 atm) |
| Comparator Or Baseline | 2-Bromothiophene: no spontaneous dimerization observed at room temperature; requires metal catalyst for C–C bond formation |
| Quantified Difference | 12.46 kcal/mol barrier enables room-temperature autopolymerization; 2-bromothiophene barrier is substantially higher (not quantified under identical conditions) |
| Conditions | Hybrid DFT calculations (B3LYP/6-31G(d,p) level); validated against experimental UV-Vis, ESR, GC/MS, and NMR data from neat liquid monomer |
Why This Matters
This uniquely low activation barrier means 2-bromo-3-methoxythiophene can be used as a self-polymerizing monomer for polythiophene synthesis without added initiators or catalysts, whereas its non-alkoxylated analog 2-bromothiophene cannot serve this function.
- [1] Okude S, Koizumi K, Sakamoto Y, Hatakeyama M, Wakabayashi M, Yokojima S, Nishimura R, Hattori Y, Uchida K, Nakamura S. Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Journal of Physical Chemistry A. 2021;125(25):5615-5625. doi:10.1021/acs.jpca.1c01569 View Source
- [2] Nishimura R, Hattori Y, Akazawa M, Kitai J, Okude S, Sakamoto Y, Yamazoe S, Yokojima S, Uchida K. Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. Polymer Journal. 2021;53:429-438. doi:10.1038/s41428-020-00435-1 View Source
